molecular formula C21H23F3N4O4 B11669453 N'-[(E)-[4-(Diethylamino)-2-methoxyphenyl]methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide

N'-[(E)-[4-(Diethylamino)-2-methoxyphenyl]methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide

Cat. No.: B11669453
M. Wt: 452.4 g/mol
InChI Key: BZHFLZQLRZAPHH-DHRITJCHSA-N
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Description

N’-[(E)-[4-(Diethylamino)-2-methoxyphenyl]methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of diethylamino, methoxy, nitro, and trifluoromethyl groups, which contribute to its distinct chemical properties.

Preparation Methods

The synthesis of N’-[(E)-[4-(Diethylamino)-2-methoxyphenyl]methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide typically involves a multi-step process. The synthetic route often includes the following steps:

    Formation of the hydrazide: This step involves the reaction of an appropriate hydrazine derivative with an acyl chloride or ester to form the hydrazide intermediate.

    Condensation reaction: The hydrazide intermediate is then subjected to a condensation reaction with an aldehyde or ketone to form the final product. The reaction conditions may include the use of solvents such as ethanol or methanol and catalysts like acetic acid or hydrochloric acid.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

N’-[(E)-[4-(Diethylamino)-2-methoxyphenyl]methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N’-[(E)-[4-(Diethylamino)-2-methoxyphenyl]methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide has several scientific research applications, including:

    Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: It may be used in biochemical assays and studies involving enzyme inhibition or protein binding.

    Industry: It can be used in the development of new materials with specific chemical properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N’-[(E)-[4-(Diethylamino)-2-methoxyphenyl]methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

N’-[(E)-[4-(Diethylamino)-2-methoxyphenyl]methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide can be compared with other similar compounds, such as:

    N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-methoxyaniline: This compound has a similar structure but with dimethylamino instead of diethylamino groups.

    N’-[(E)-[4-(Diethylamino)phenyl]methylidene]-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide: This compound features a pyrazole ring instead of the nitro and trifluoromethyl groups.

    N’-[(E)-[4-(Diethylamino)-2-hydroxyphenyl]methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide: This compound includes a benzimidazole ring and a hydroxy group.

Properties

Molecular Formula

C21H23F3N4O4

Molecular Weight

452.4 g/mol

IUPAC Name

N-[(E)-[4-(diethylamino)-2-methoxyphenyl]methylideneamino]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C21H23F3N4O4/c1-4-27(5-2)17-9-7-15(19(12-17)32-3)13-25-26-20(29)10-14-6-8-16(21(22,23)24)11-18(14)28(30)31/h6-9,11-13H,4-5,10H2,1-3H3,(H,26,29)/b25-13+

InChI Key

BZHFLZQLRZAPHH-DHRITJCHSA-N

Isomeric SMILES

CCN(CC)C1=CC(=C(C=C1)/C=N/NC(=O)CC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])OC

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)C=NNC(=O)CC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])OC

Origin of Product

United States

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